Diethyl 2,2'-[methylenebis(4,1-phenyleneimino)]bis[2-oxoacetate]
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Overview
Description
Diethyl 2,2’-[methylenebis(4,1-phenyleneimino)]bis[2-oxoacetate] is a complex organic compound with the molecular formula C21H22N2O6 and a molecular weight of 398.41 g/mol . This compound is known for its white crystalline appearance at room temperature and is commonly used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-[methylenebis(4,1-phenyleneimino)]bis[2-oxoacetate] typically involves the reaction of diethyl oxalate with methylenebis(4,1-phenyleneamine) under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-[methylenebis(4,1-phenyleneimino)]bis[2-oxoacetate] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxalates.
Scientific Research Applications
Diethyl 2,2’-[methylenebis(4,1-phenyleneimino)]bis[2-oxoacetate] has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Diethyl 2,2’-[methylenebis(4,1-phenyleneimino)]bis[2-oxoacetate] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
- Diethyl oxalate
- Methylenebis(4,1-phenyleneamine)
- N,N’-Bis(4-ethoxyoxalylamino-phenyl)methane
Uniqueness
Diethyl 2,2’-[methylenebis(4,1-phenyleneimino)]bis[2-oxoacetate] is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions. This versatility makes it a valuable compound in organic synthesis and industrial applications .
Properties
CAS No. |
21825-16-1 |
---|---|
Molecular Formula |
C21H22N2O6 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
ethyl 2-[4-[[4-[(2-ethoxy-2-oxoacetyl)amino]phenyl]methyl]anilino]-2-oxoacetate |
InChI |
InChI=1S/C21H22N2O6/c1-3-28-20(26)18(24)22-16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)23-19(25)21(27)29-4-2/h5-12H,3-4,13H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
JHSMNLKVPVZMKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)C(=O)OCC |
Origin of Product |
United States |
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